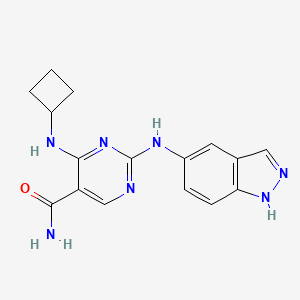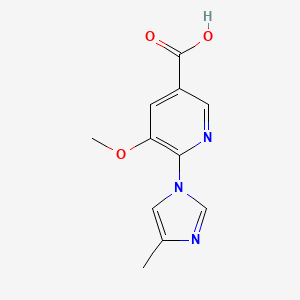
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid is a heterocyclic compound that features both a methoxy group and an imidazole ring attached to a nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid typically involves the condensation of 4-methyl-1H-imidazole with a suitable nicotinic acid derivative. One common method involves the use of 4-chloromethyl nicotinic acid, which reacts with 4-methyl-1H-imidazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-formyl-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid, while reduction of a nitro group can produce this compound amine derivatives.
Applications De Recherche Scientifique
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)benzimidazole
- 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridine
Uniqueness
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11N3O3 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
5-methoxy-6-(4-methylimidazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-14(6-13-7)10-9(17-2)3-8(4-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
GGNZSKWIAPZRCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)

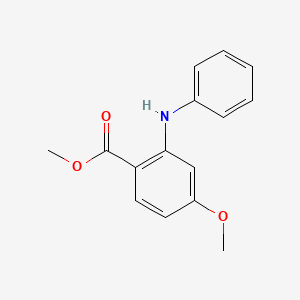

![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
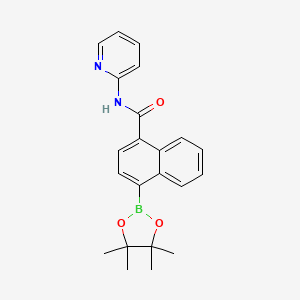
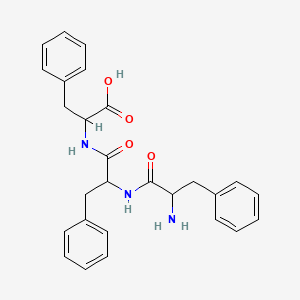
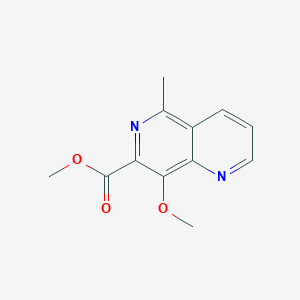
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)

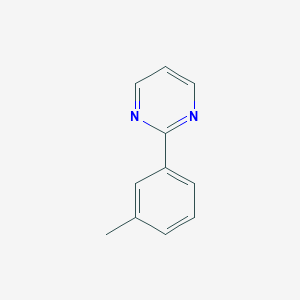
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
